N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
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Overview
Description
“N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” typically involves the condensation of a hydrazine derivative with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the hydrazone linkage to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, hydrazone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” would need to be determined through experimental studies.
Medicine
In medicinal chemistry, compounds like this one are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide” would depend on its specific biological target. Generally, hydrazone derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
- **this compound
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the presence of both hydrazone and amide functionalities. This combination of structural features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-3-10-29-18-9-8-15(11-19(18)28-4-2)14-23-25-21(27)13-20(26)24-17-7-5-6-16(22)12-17/h3,5-9,11-12,14H,1,4,10,13H2,2H3,(H,24,26)(H,25,27)/b23-14- |
InChI Key |
AVLWZZBUJUXZDZ-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
Origin of Product |
United States |
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